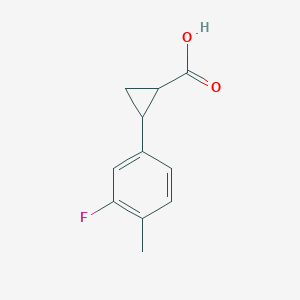

2-(3-Fluoro-4-methyl-phenyl)-cyclopropanecarboxylic acid

Description

2-(3-Fluoro-4-methyl-phenyl)-cyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a fluorinated and methyl-substituted phenyl ring. Cyclopropane rings are known for their structural rigidity and metabolic stability, making them valuable in drug design . The 3-fluoro-4-methyl-phenyl substituent introduces both electron-withdrawing (fluoro) and electron-donating (methyl) effects, which may influence acidity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H11FO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14) |

InChI Key |

NBXOFJMFLAAEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(3-fluoro-4-methyl-phenyl)-cyclopropanecarboxylic acid typically follows these key steps:

- Preparation of substituted styrene or cinnamic acid derivatives bearing the 3-fluoro-4-methylphenyl moiety.

- Cyclopropanation of the alkene double bond to form the cyclopropane ring.

- Conversion of intermediates (esters, amides) to the free carboxylic acid.

These steps are often adapted from methods used for the synthesis of related compounds such as 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, with modifications to accommodate the methyl substituent and fluorine position.

Preparation of Key Intermediates

2.1. Synthesis of 3-Fluoro-4-methyl-substituted styrene or cinnamic acid derivatives

- Starting from 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbromobenzene, Wittig-type olefination or Knoevenagel condensation with malonic acid yields the corresponding (E)-3-(3-fluoro-4-methylphenyl)-2-propenoic acid (cinnamic acid derivative).

- Alternatively, 3-fluoro-4-methylbenzaldehyde can be reacted with methyltriphenylphosphonium bromide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the styrene derivative.

2.2. Conversion to reactive acyl chlorides

- The cinnamic acid derivatives are converted to their corresponding acryloyl chlorides using reagents like oxalyl chloride or thionyl chloride, often in the presence of catalysts such as N,N-dimethylformamide (DMF) to facilitate the reaction.

Functional Group Transformations to Carboxylic Acid

- The cyclopropane ester intermediates (e.g., ethyl esters) are hydrolyzed under basic conditions (e.g., lithium hydroxide or sodium hydroxide in tetrahydrofuran/methanol mixtures) to afford the free carboxylic acid.

- Hydrolysis conditions are optimized to avoid ring opening of the cyclopropane moiety.

Representative Synthetic Route (Adapted from Related Compounds)

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1. Formation of (E)-3-(3-fluoro-4-methylphenyl)-2-propenoic acid | 3-fluoro-4-methylbenzaldehyde + malonic acid, pyridine, piperidine, reflux | (E)-3-(3-fluoro-4-methylphenyl)-2-propenoic acid | Knoevenagel condensation |

| 2. Conversion to acryloyl chloride | Oxalyl chloride, catalytic DMF, dichloromethane, 0 °C to RT | (E)-3-(3-fluoro-4-methylphenyl)-2-propenoyl chloride | Acid chloride formation |

| 3. Cyclopropanation | Ethyl diazoacetate, dichloro(p-cymene)ruthenium(II) dimer, chiral ligand, toluene, RT | Ethyl trans-2-(3-fluoro-4-methylphenyl)cyclopropanecarboxylate | Transition metal-catalyzed cyclopropanation |

| 4. Hydrolysis | LiOH or NaOH in THF/MeOH, RT to 80 °C | 2-(3-fluoro-4-methylphenyl)cyclopropanecarboxylic acid | Ester hydrolysis |

Alternative Synthetic Approaches

- Reduction and substitution approach: Starting from 2-chloro-1-(3-fluoro-4-methylphenyl)ethanone, reduction with chiral catalysts (e.g., oxazaborolidine and borane complexes) to the corresponding alcohol, followed by cyclopropanation via phosphonate chemistry.

- Sulfonamide intermediates: Formation of sulfonamide derivatives from 3-fluoro-4-methylbenzenesulfonyl chloride and cyclopropane amine derivatives, followed by methylation and hydrolysis to yield the acid.

Challenges and Considerations

- Stereoselectivity: Achieving the desired trans-configuration in the cyclopropane ring is critical; chiral catalysts and ligands are often employed.

- Functional group compatibility: Fluoro and methyl substituents require careful choice of reaction conditions to avoid side reactions.

- Scale-up and industrial applicability: Methods involving expensive or hazardous reagents (e.g., borane complexes, sodium hydride) are less favored for large-scale synthesis.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Cyclopropanation Catalyst | Final Step | Yield/Remarks |

|---|---|---|---|---|---|

| Knoevenagel + Ruthenium-catalyzed cyclopropanation | 3-fluoro-4-methylbenzaldehyde + malonic acid | Oxalyl chloride, ethyl diazoacetate | Dichloro(p-cymene)ruthenium(II) dimer + chiral ligand | Hydrolysis with LiOH | High stereoselectivity, scalable |

| Reduction of chloro-ketone + phosphonate cyclopropanation | 2-chloro-1-(3-fluoro-4-methylphenyl)ethanone | Chiral oxazaborolidine, borane complex, triethylphosphoacetate | - | Hydrolysis | Expensive reagents, sensitive conditions |

| Sulfonamide intermediate route | 3-fluoro-4-methylbenzenesulfonyl chloride + cyclopropane amine esters | DIPEA, DMAP, methyl iodide | - | Hydrolysis with LiOH | Useful for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropane ring contribute to its unique reactivity and binding properties. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-(3-Fluoro-4-methyl-phenyl)-cyclopropanecarboxylic acid and its analogs:

Structural and Electronic Effects

- Halogen vs. Methyl Substitution: The 3-fluoro group in the target compound enhances acidity (lower pKa) compared to non-fluorinated analogs, while the 4-methyl group increases lipophilicity (logP ~2.5 estimated), improving membrane permeability .

- Heterocyclic Variants : Pyridinyl-substituted analogs (e.g., 2-(Pyridin-4-yl)-cyclopropanecarboxylic acid) exhibit lower pKa values (~3.9) due to the electron-withdrawing nitrogen, enhancing solubility but reducing bioavailability .

Physicochemical Properties

- Acidity : The target compound’s predicted pKa (~4.3) is intermediate between 4-fluoro (pKa ~4.4) and 4-chloro (pKa ~4.5) analogs, reflecting the balance between fluorine’s electronegativity and the methyl group’s electron-donating effects .

- Thermal Stability : Cyclopropane derivatives with halogenated aryl groups (e.g., 4-iodophenyl analog) show higher boiling points (~381°C) due to increased molecular weight and polarizability .

Biological Activity

2-(3-Fluoro-4-methyl-phenyl)-cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Chemical Formula : CHFO

- Molecular Weight : 196.22 g/mol

- CAS Number : 1525405-41-7

The SMILES representation is as follows: OC(C1CC1C2=CC=CC(F)=C2)=O .

Research into the biological activity of this compound suggests several potential mechanisms:

- Estrogen Receptor Modulation : Similar compounds have been shown to interact with estrogen receptors, potentially influencing cellular proliferation and differentiation. For instance, studies on related pyrethroid compounds indicate that they can modulate estrogen receptor activity, leading to increased cell proliferation in estrogen-responsive cells like MCF-7 .

- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This is particularly relevant for compounds targeting cancer-related pathways, such as Aurora-A kinase, which is critical for cell cycle regulation and mitosis .

Table 1: Biological Activities of Related Compounds

Case Studies

- Estrogenic Effects : A study on bifenthrin demonstrated a significant decrease in steroidogenic enzyme levels in female rats after exposure, suggesting potential endocrine-disrupting effects that could be relevant for understanding the activity of similar compounds like this compound .

- Cancer Therapeutics : Research into Aurora-A kinase inhibitors highlights the importance of structural modifications in enhancing biological activity. Investigating the structure-activity relationship (SAR) can provide insights into optimizing the efficacy of cyclopropanecarboxylic acid derivatives for cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Fluoro-4-methyl-phenyl)-cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized arylvinyl precursor. Key steps include:

- Cyclopropane ring formation : Use transition-metal catalysts (e.g., rhodium or palladium) to mediate [2+1] cycloaddition between a fluorinated styrene derivative and a carbene precursor .

- Carboxylic acid functionalization : Hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) to yield the final carboxylic acid .

- Critical variables : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometry of the carbene donor (e.g., diazo compounds) significantly impact yield (reported 45–68% in analogous cyclopropane syntheses) .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the cyclopropane ring (characteristic splitting patterns at δ 1.2–2.0 ppm) and fluorophenyl substituents (δ 6.8–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should match the molecular ion peak (expected m/z ≈ 222.2 for CHFO) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Susceptible to ring-opening under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane ring or fluorophenyl group affect bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Cyclopropane rigidity : Replace the cyclopropane with a cyclohexane ring to evaluate conformational flexibility’s role in target binding .

- Fluorine positioning : Synthesize analogs with fluorine at the 2- or 4-position of the phenyl ring to assess electronic effects on enzyme inhibition (e.g., cytochrome P450 isoforms) .

- Methyl substitution : Remove the 4-methyl group to determine its steric contribution to receptor affinity .

- Data Analysis : Use IC values from enzyme inhibition assays and molecular docking simulations to correlate substituent effects with activity .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Parameterize the force field (e.g., GAFF2) to account for cyclopropane strain and fluorine’s electronegativity. Run simulations in explicit solvent (TIP3P water) for 100 ns to assess binding pocket stability .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing ligand-receptor interactions .

- Validation : Cross-reference computational predictions with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .

Q. How can contradictory data in literature regarding this compound’s mechanism of action be resolved?

Methodological Answer:

- Hypothesis Testing : Design orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm binding kinetics .

- Batch Consistency : Verify compound purity across studies; impurities >2% can skew bioactivity results .

- Contextual Factors : Control for cell line variability (e.g., HEK293 vs. HepG2) and assay conditions (pH, temperature) that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.